molecular formula C17H23N5 B2618207 6-(4-benzylpiperazin-1-yl)-N,N-dimethylpyridazin-3-amine CAS No. 2415526-90-6

6-(4-benzylpiperazin-1-yl)-N,N-dimethylpyridazin-3-amine

Cat. No.: B2618207
CAS No.: 2415526-90-6
M. Wt: 297.406
InChI Key: OKVADNOASNOHHH-UHFFFAOYSA-N
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Description

6-(4-benzylpiperazin-1-yl)-N,N-dimethylpyridazin-3-amine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with a benzylpiperazine moiety and dimethylamine groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-benzylpiperazin-1-yl)-N,N-dimethylpyridazin-3-amine typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or dicarboxylic acids.

    Introduction of the Benzylpiperazine Moiety: The benzylpiperazine group is introduced via nucleophilic substitution reactions, where the piperazine ring is benzylated using benzyl halides under basic conditions.

    Dimethylation: The final step involves the dimethylation of the pyridazine ring using dimethylamine or its derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(4-benzylpiperazin-1-yl)-N,N-dimethylpyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and dimethylamine groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Benzyl halides, dimethylamine, and appropriate bases like sodium hydroxide (NaOH).

Major Products

    Oxidation: N-oxides of the pyridazine ring.

    Reduction: Reduced derivatives with altered electronic properties.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of other bioactive compounds.

Mechanism of Action

The mechanism of action of 6-(4-benzylpiperazin-1-yl)-N,N-dimethylpyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The dimethylamine groups may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Benzylpiperazin-1-yl)aniline
  • 3-(4-Benzylpiperazin-1-yl)cinnoline
  • 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one

Uniqueness

6-(4-benzylpiperazin-1-yl)-N,N-dimethylpyridazin-3-amine is unique due to the combination of its pyridazine core with benzylpiperazine and dimethylamine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6-(4-benzylpiperazin-1-yl)-N,N-dimethylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5/c1-20(2)16-8-9-17(19-18-16)22-12-10-21(11-13-22)14-15-6-4-3-5-7-15/h3-9H,10-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVADNOASNOHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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